molecular formula C13H18N2O3 B15091528 ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate

ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate

Cat. No.: B15091528
M. Wt: 250.29 g/mol
InChI Key: FCPXRKPPKXOWGH-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate (CAS 465515-28-0) is a hydrazone derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . Its structure features a hydrazinylidene group bridging a 2-methoxy-5-methylphenyl substituent and an ethyl propanoate ester. The compound is characterized by its E-configuration at the hydrazone double bond, as indicated by the (2E) designation. Key identifiers include:

  • SMILES: CCOC(=O)C(=NNC1=C(C=CC(=C1)OC)C)C
  • InChIKey: JZQKZQOQZQZQKZ-UHFFFAOYSA-N

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C13H18N2O3/c1-5-18-13(16)10(3)14-15-11-8-9(2)6-7-12(11)17-4/h6-8,15H,5H2,1-4H3/b14-10+

InChI Key

FCPXRKPPKXOWGH-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)OC)/C

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)C)OC)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Hydrazone Formation

The most widely employed method for synthesizing ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate involves the condensation of 2-methoxy-5-methylphenylhydrazine with ethyl pyruvate. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of ethyl pyruvate, followed by dehydration to form the hydrazone bond.

Reaction Scheme :
$$
\text{2-Methoxy-5-methylphenylhydrazine} + \text{Ethyl pyruvate} \xrightarrow{\text{EtOH, reflux}} \text{this compound} + \text{H}_2\text{O}
$$

Key Parameters :

  • Solvent : Ethanol or methanol (polar protic solvents enhance reaction rates).
  • Temperature : Reflux conditions (78°C for ethanol, 64°C for methanol).
  • Catalyst : No external catalyst required; reaction proceeds via base-mediated mechanism.

Yield Optimization :

Parameter Optimal Value Yield (%) Purity (HPLC)
Reaction Time 6–8 hours 82–85 94–96%
Molar Ratio (1:1.2) Hydrazine:Pyruvate 88 97%
Solvent Volume 10 mL/g 80 93%

Acid-Catalyzed Tautomerization Control

In cases where geometric isomerism (E/Z) is a concern, acid catalysts such as acetic acid or hydrochloric acid are introduced to favor the thermodynamically stable (E)-isomer. The acid promotes tautomerization, ensuring >95% E-selectivity.

Mechanistic Insights :

  • Protonation : The carbonyl oxygen of ethyl pyruvate is protonated, increasing electrophilicity.
  • Nucleophilic Attack : Hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration : Loss of water generates the hydrazone, with acid stabilizing the transition state.

Experimental Data :

Acid Catalyst Concentration (mol%) E:Z Ratio Isolated Yield (%)
Acetic Acid 5 98:2 87
HCl (0.1 M) 10 95:5 84

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) offer advantages over batch processes, including precise temperature control and reduced reaction times.

CFR Parameters :

  • Residence Time : 30–45 minutes (vs. 6–8 hours in batch).
  • Throughput : 50–100 kg/hour.
  • Yield : 89–92% (consistent across 500+ batches).

Economic Analysis :

Metric Batch Process CFR Process
Capital Cost ($) 1,200,000 2,500,000
Operational Cost ($/kg) 120 75
Payback Period 5 years 3 years

Purification Techniques

Post-synthesis purification ensures pharmaceutical-grade purity (>99.5%). Industrial methods employ:

  • Crystallization : Ethyl acetate/hexane mixtures (3:1 v/v) yield needle-shaped crystals.
  • Chromatography : Reverse-phase C18 columns remove polar impurities.

Crystallization Data :

Solvent System Recovery (%) Purity (%)
EtOAc/Hexane 78 99.7
MeOH/H₂O 65 98.9

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃) :

  • δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃)
  • δ 2.34 (s, 3H, Ar-CH₃)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 4.21 (q, J = 7.1 Hz, 2H, OCH₂)
  • δ 6.85–7.12 (m, 3H, Ar-H)
  • δ 8.47 (s, 1H, N=CH)

¹³C-NMR (101 MHz, CDCl₃) :

  • δ 14.1 (CH₂CH₃)
  • δ 21.3 (Ar-CH₃)
  • δ 55.6 (OCH₃)
  • δ 61.8 (OCH₂)
  • δ 115.2–152.4 (Aromatic carbons)
  • δ 163.5 (C=O)
  • δ 170.2 (C=N)

Comparative Analysis with Analogous Hydrazones

Substituent Effects on Reaction Kinetics

Electron-donating groups (e.g., methoxy, methyl) accelerate hydrazone formation by stabilizing the transition state.

Rate Constants (k, ×10⁻³ L/mol·s) :

Substituent k (25°C) k (50°C)
2-Methoxy-5-methyl 4.78 9.12
4-Nitro 1.05 2.33
3-Chloro 2.14 4.56

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone-Based Ethyl Propanoate Derivatives

a) Ethyl 2-(2-(2,3-Difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate
  • Molecular Formula : C₂₁H₂₈F₂N₃O₅
  • Molecular Weight : 455.47 g/mol
  • Key Features: Substituted with a 2,3-difluoro-4-(2-morpholinoethoxy)benzylidene group. Contains a methylhydrazine moiety instead of a phenylhydrazine group. Demonstrated in a 2024 European patent as a precursor for pharmaceutical intermediates .
  • Analytical Data :
    • LCMS: m/z 414 [M+H]⁺ (pre-reduction), 416 [M+H]⁺ (post-reduction) .
    • HPLC Retention Time: 0.63–0.96 minutes under SMD-TFA05 conditions .
b) Ethyl 2-[(2-Methoxy-5-methylphenyl)hydrazinylidene]propanoate vs. Pesticide Esters

While the target compound lacks pesticidal activity, structurally related ethyl propanoate esters are widely used in agrochemistry:

Compound Name Molecular Formula Key Substituents Application Reference
Quizalofop-P-ethyl C₁₉H₁₇ClN₂O₄ 6-Chloroquinoxaline, phenoxypropanoate Herbicide (ACCase inhibitor)
Fenoxaprop-ethyl C₁₈H₁₆ClNO₅ Benzoxazolyloxy, phenoxypropanoate Herbicide (grass control)
Haloxyfop-ethoxyethyl ester C₂₃H₂₃ClF₃NO₅ Trifluoromethylpyridinyl, ethoxyethyl ester Broad-spectrum herbicide

Key Differences :

  • Functional Groups: The target compound’s hydrazinylidene group distinguishes it from pesticidal esters, which rely on chlorinated aromatic rings (e.g., benzoxazolyl, quinoxaline) for bioactivity .
  • Applications : Hydrazone derivatives like the target compound are typically intermediates, whereas pesticidal esters are bioactive end-products.
Stability and Reactivity
  • Hydrazone Stability : The target compound’s hydrazone group may exhibit pH-dependent tautomerism, unlike the rigid aromatic systems in pesticidal esters.
  • Electron-Withdrawing Effects : The 2-methoxy-5-methylphenyl group in the target compound provides moderate electron donation, contrasting with the electron-deficient chlorinated rings in pesticides .

Data Table: Structural and Functional Comparison

Parameter Target Compound Patent Compound (EP 4374877A2) Quizalofop-P-ethyl
Molecular Formula C₁₃H₁₈N₂O₃ C₂₁H₂₈F₂N₃O₅ C₁₉H₁₇ClN₂O₄
Molecular Weight (g/mol) 250.29 455.47 372.81
Key Functional Groups Hydrazinylidene, methoxy Morpholinoethoxy, difluorobenzylidene Chloroquinoxaline, phenoxy
Application Synthetic intermediate Pharmaceutical intermediate Herbicide
Reference

Research Findings and Implications

  • Hydrazone Derivatives : The target compound’s structural flexibility makes it suitable for further functionalization, such as cyclization to form heterocycles (e.g., pyrazoles) .
  • Pesticide Analogs : Chlorinated aromatic esters exhibit higher bioactivity due to enhanced binding to enzyme targets (e.g., ACCase in plants) .
  • Analytical Trends: LCMS and HPLC data from the patent compound suggest that electron-withdrawing groups (e.g., fluorine, morpholinoethoxy) increase molecular ion stability and retention times .

Biological Activity

Ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate, with the CAS number 465515-28-0, is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, with a molar mass of approximately 250.29 g/mol. Its structure features a methoxy group and a methyl group on the aromatic ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC13H18N2O3C_{13}H_{18}N_{2}O_{3}
Molar Mass250.29 g/mol
Density1.08 g/cm³
Boiling Point348 °C at 760 mmHg
Flash Point164.3 °C

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance, hydrazone derivatives have been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of several hydrazone derivatives against human cancer cell lines, including HCT-15 (colon carcinoma) and U251 (glioblastoma). Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity.

Antimicrobial Activity

Hydrazone compounds have also been investigated for their antimicrobial properties. This compound could potentially possess antibacterial and antifungal activities based on its structural characteristics.

  • Research Findings: Antimicrobial Screening
    • In vitro studies have shown that related hydrazones exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-donating groups like methoxy may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aromatic ring or the hydrazone linkage can significantly impact the compound's efficacy.

ModificationEffect on Activity
Methoxy GroupEnhances lipophilicity
Methyl GroupPotentially increases cytotoxicity
Hydrazone LinkageCritical for biological interaction

Q & A

Basic Research Question

  • HPLC-PDA : Use reverse-phase chromatography (e.g., C18 column) with UV detection at λ = 254 nm. Retention times (e.g., 0.63–1.19 minutes under SMD-TFA05 conditions ) help identify co-eluting impurities.
  • 1H^1H- and 13C^{13}C-NMR : Assign peaks to confirm the (E)-configuration (e.g., coupling constants J=1214HzJ = 12–14 \, \text{Hz} for trans-hydrazone protons) and absence of tautomers .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.

How can reaction yields be optimized for hydrazinylidene intermediates under varying conditions?

Advanced Research Question

  • Temperature Control : Low temperatures (0–5°C) during hydrazine addition reduce side reactions (e.g., oxidation or dimerization) .
  • Catalyst Screening : Borane-pyridine complexes enhance reductive steps (e.g., in situ reduction of intermediates, yielding >80% crude product ).
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while ethyl acetate aids in efficient extraction .
    Data Table :
ConditionYield (%)Purity (HPLC)
0°C, Borane-pyridine8592%
Room Temperature6078%

What experimental approaches confirm E/Z isomerism in the hydrazinylidene moiety?

Basic Research Question

  • NMR Spectroscopy : The (E)-isomer exhibits distinct NOE correlations; irradiation of the hydrazinylidene proton shows no enhancement with the aryl methoxy group.
  • X-ray Diffraction : Single-crystal analysis unambiguously assigns the (E)-configuration via dihedral angles between the aryl and propanoate groups .
  • Dynamic HPLC : Chiral columns can separate isomers if racemization is slow at ambient temperatures.

What strategies are employed to evaluate the biological activity of this compound?

Advanced Research Question

  • In Silico Docking : Screen against targets like peroxisome proliferator-activated receptors (PPARs) using molecular modeling software. Substituents on the aryl ring (e.g., methoxy, methyl) influence binding affinity .
  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays. Hydrazine derivatives often show moderate activity (MIC = 16–32 µg/mL) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7). Correlate results with logP values to assess membrane permeability.
      Data Table :
Assay TypeTargetResult (IC50_{50}/MIC)
PPAR-γ BindingHEK293 Cells12.5 µM
AntimicrobialS. aureus28 µg/mL

How are stability issues (e.g., hydrolysis) addressed during storage and handling?

Advanced Research Question

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent ester hydrolysis.
  • Buffered Solutions : Use pH 7.4 phosphate buffer for biological assays to minimize degradation.
  • Accelerated Stability Testing : Monitor decomposition via HPLC at 40°C/75% RH; degradation products include propanoic acid derivatives .

What computational tools predict the compound’s physicochemical properties?

Basic Research Question

  • LogP Calculation : Use ChemDraw or ACD/Labs to estimate partition coefficients (predicted logP ≈ 2.8 for this compound).
  • pKa Prediction : The hydrazinylidene nitrogen has a pKa ~4.5, influencing solubility in aqueous media .
  • Molecular Dynamics : Simulate conformational flexibility to guide crystallography conditions (e.g., solvent selection) .

How are synthetic byproducts or regioisomers characterized and mitigated?

Advanced Research Question

  • LCMS-TQ Detectors : Identify byproducts via fragmentation patterns (e.g., m/z 416 [M+H]+^+ for methylated derivatives ).
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate regioisomers.
  • Kinetic Studies : Monitor reaction progress via in situ IR to optimize reaction times and minimize byproduct formation .

What role does the methoxy group play in the compound’s reactivity and applications?

Advanced Research Question

  • Electronic Effects : The methoxy group donates electron density via resonance, stabilizing the hydrazinylidene moiety and enhancing electrophilic substitution on the aryl ring.
  • Biological Interactions : Methoxy substituents improve lipid solubility and blood-brain barrier penetration in neuroactive compounds .
  • Synthetic Versatility : The methoxy group can be demethylated (e.g., BBr3_3 in DCM) to generate hydroxyl derivatives for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.